molecular formula C30H27N3O15 B3431302 Rennin CAS No. 9001-98-3

Rennin

Cat. No. B3431302
CAS RN: 9001-98-3
M. Wt: 669.5 g/mol
InChI Key: SERBHKJMVBATSJ-BZSNNMDCSA-N
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Description

Rennin, also known as chymosin, is a protein-digesting enzyme that curdles milk by transforming caseinogen into insoluble casein . It is found only in the fourth stomach of cud-chewing animals, such as cows . Its action extends the period in which milk is retained in the stomach of the young animal . Renin, also known as an angiotensinogenase, is an aspartic protease protein and enzyme secreted by the kidneys . It participates in the body’s renin–angiotensin–aldosterone system (RAAS) that increases the volume of extracellular fluid (blood plasma, lymph and interstitial fluid) and causes arterial vasoconstriction .


Synthesis Analysis

The main source of renin is the juxtaglomerular cells (JGCs), which release renin from storage granules . JGCs originate in situ within the metanephric kidney from mesenchymal cells . Renin is synthesized as an enzymatically inactive proenzyme which is constitutively secreted from several tissues . Only renin-expressing cells in the kidney are capable of generating active renin from prorenin, which is stored in prominent vesicles and which is released into the circulation upon demand .


Molecular Structure Analysis

The predicted 403-amino acid preprorenin consists of mature renin and a 66-residue amino-terminal prepropeptide . The (pro)renin receptor [ (P)RR] is a single-span transmembrane protein originally identified as a regulator of the renin–angiotensin system (RAS) required to maintain blood pressure and body fluid balance .


Chemical Reactions Analysis

Rennin converts caseinogen (milk protein) into insoluble casein in the presence of calcium ions . When you consume milk, it immediately reacts with the hydrochloric acid produced in our stomachs. This hydrochloric acid activates the inert prorennin and signals it to produce the active rennin .

Scientific Research Applications

Hypertension Research

  • Scientific Field : Physiology
  • Application Summary : The Renin-Angiotensin System (RAS) plays a major role in blood pressure regulation and electrolyte homeostasis . Renin, an aspartyl protease, catalyzes the specific cleavage of angiotensinogen to decapeptide angiotensin I (AI), the first and rate-limiting step in the RAS .
  • Methods of Application : Transgenic mice carrying the human genes encoding renin and its substrate angiotensinogen were created to clarify the molecular mechanisms of RAS in vivo .
  • Results : Dysregulation of the RAS plays a pivotal role in the pathogenesis of hypertension. Clinical evidence suggests that renin-dependent mechanisms may be involved in more than 70% of patients with essential hypertension .

Food Industry

  • Scientific Field : Food Science
  • Application Summary : Rennin is used for coagulating milk to form various milk products, such as cheese .
  • Methods of Application : Rennin is added to milk, which causes the milk proteins to coagulate and form cheese .
  • Results : The use of rennin in the food industry has been widely recognized and it is a standard practice in cheese production .

Digestive System

  • Scientific Field : Biochemistry
  • Application Summary : Renin participates in the body’s renin–angiotensin–aldosterone system (RAAS) that increases the volume of extracellular fluid and causes arterial vasoconstriction .
  • Methods of Application : Renin is secreted by the kidneys and it hydrolyzes angiotensinogen to angiotensin I .
  • Results : This process increases the body’s mean arterial blood pressure .

Diabetic Cardiomyopathy

  • Scientific Field : Medical Research
  • Application Summary : The Renin-Angiotensin System (RAS) plays an important role in the development and progression of diabetic cardiomyopathy .
  • Methods of Application : The over-activation of the classical RAS axis in diabetes leads to the increased production of angiotensin II, angiotensin type 1 receptor activation, and aldosterone release, contributing to increased oxidative stress, fibrosis, and cardiac remodeling .
  • Results : Angiotensin-converting-enzyme (ACE) inhibitors and angiotensin receptor blockers improve heart functioning and reduce the occurrence of diabetic cardiomyopathy .

Aging and Digestion

  • Scientific Field : Gerontology
  • Application Summary : The production of chymosin (another name for rennin) in the human body begins to diminish as one grows old .
  • Methods of Application : It is then replaced by pepsin, which is another digestive enzyme produced by the stomach .
  • Results : This change in enzyme production is a natural part of the aging process and can affect digestion .

Cardiovascular and Renal Diseases

  • Scientific Field : Medical Research
  • Application Summary : The Renin-Angiotensin-Aldosterone System (RAAS) plays important roles in regulating blood pressure and body fluid, which contributes to the pathophysiology of hypertension and cardiovascular/renal diseases .
  • Results : Recent studies have indicated that inappropriate activation of local mineralocorticoid receptor contributes to cardiovascular and renal tissue injuries through aldosterone-dependent and -independent mechanisms .

Safety And Hazards

Rennin can cause skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Safety measures include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

properties

IUPAC Name

N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERBHKJMVBATSJ-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182617
Record name Enterobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enterobactin

CAS RN

28384-96-5, 9001-98-3
Record name Enterobactin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28384-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enterobactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028384965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enterobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTEROBACTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35C9R2N24F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chymosin preparation, escherichia coli k-12
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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